molecular formula C14H21NO2 B14170847 2-Amino-4-(4-tert-butyl-phenyl)-butyric acid

2-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Cat. No.: B14170847
M. Wt: 235.32 g/mol
InChI Key: OULGJNVWQHMXSY-UHFFFAOYSA-N
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Description

2-Amino-4-(4-tert-butyl-phenyl)-butyric acid is an organic compound with a unique structure that includes an amino group, a butyric acid chain, and a tert-butyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-tert-butyl-phenyl)-butyric acid can be achieved through several methods. One common approach involves the alkylation of phenol with isobutene, followed by further reactions to introduce the amino and butyric acid groups . The reaction conditions typically involve acid catalysis and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and subsequent functionalization reactions. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity. Industrial methods often focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-tert-butyl-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.

Scientific Research Applications

2-Amino-4-(4-tert-butyl-phenyl)-butyric acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-4-(4-tert-butyl-phenyl)-butyric acid exerts its effects involves interactions with specific molecular targets. These interactions can influence biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-tert-butyl-phenyl)-butyric acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-amino-4-(4-tert-butylphenyl)butanoic acid

InChI

InChI=1S/C14H21NO2/c1-14(2,3)11-7-4-10(5-8-11)6-9-12(15)13(16)17/h4-5,7-8,12H,6,9,15H2,1-3H3,(H,16,17)

InChI Key

OULGJNVWQHMXSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(C(=O)O)N

Origin of Product

United States

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